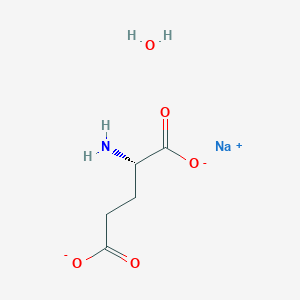
sodium (2S)-2-aminopentanedioate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2S)-2-aminopentanedioate hydrate is a chemical compound that belongs to the class of amino acid derivatives. It is a sodium salt of (2S)-2-aminopentanedioic acid, also known as L-glutamic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-aminopentanedioate hydrate typically involves the neutralization of (2S)-2-aminopentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
(2S)-2-aminopentanedioic acid+NaOH→sodium (2S)-2-aminopentanedioate hydrate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple crystallization steps to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2S)-2-aminopentanedioate hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
Sodium (2S)-2-aminopentanedioate hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of sodium (2S)-2-aminopentanedioate hydrate involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter or a precursor to other bioactive compounds. The pathways involved include:
Neurotransmission: Acts on glutamate receptors in the nervous system.
Metabolic Pathways: Participates in the synthesis of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (2S)-2-aminobutanedioate hydrate: Another amino acid derivative with similar properties.
Sodium (2S)-2-aminopropanedioate hydrate: A simpler amino acid derivative with different reactivity.
Uniqueness
Sodium (2S)-2-aminopentanedioate hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C5H9NNaO5- |
|---|---|
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
sodium;(2S)-2-aminopentanedioate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-2/t3-;;/m0../s1 |
Clé InChI |
GJBHGUUFMNITCI-QTNFYWBSSA-L |
SMILES isomérique |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+] |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


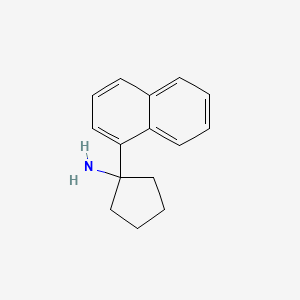
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741634.png)
![Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine](/img/structure/B11741639.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741645.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)
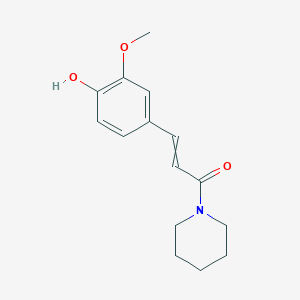
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741663.png)
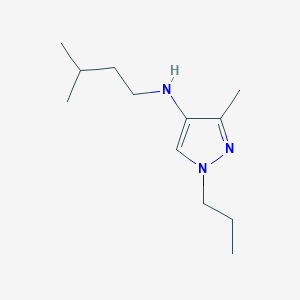
![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
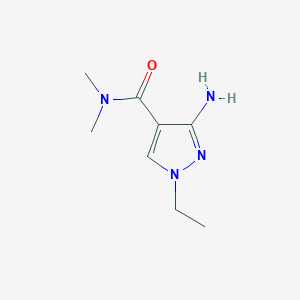
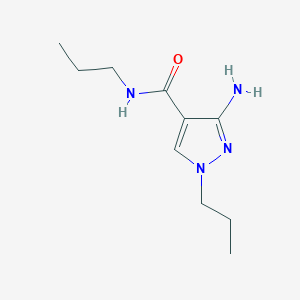

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
